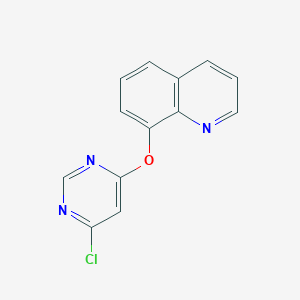
8-(6-Chloropyrimidin-4-yl)oxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(6-Chloropyrimidin-4-yl)oxyquinoline is a heterocyclic compound that combines a quinoline ring with a chloropyrimidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(6-Chloropyrimidin-4-yl)oxyquinoline typically involves the reaction of 6-chloropyrimidine with 8-hydroxyquinoline. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
8-(6-Chloropyrimidin-4-yl)oxyquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and bases (e.g., potassium carbonate) in solvents like DMF or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like DMF or toluene
Major Products Formed
Nucleophilic Substitution: Amino or thio-substituted derivatives.
Oxidation: Quinoline N-oxide.
Reduction: Dihydroquinoline derivatives.
Coupling Reactions: Biaryl derivatives
科学的研究の応用
8-(6-Chloropyrimidin-4-yl)oxyquinoline has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing inhibitors of various enzymes and receptors, including kinases and G-protein-coupled receptors.
Biological Research: The compound is used in studying cellular pathways and mechanisms, particularly in cancer research and neurobiology.
Materials Science: It is employed in the synthesis of organic semiconductors and light-emitting materials.
Organic Synthesis: The compound is a versatile intermediate in the synthesis of more complex heterocyclic compounds .
作用機序
The mechanism of action of 8-(6-Chloropyrimidin-4-yl)oxyquinoline varies depending on its application. In medicinal chemistry, it often acts by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, it can inhibit kinase activity by occupying the ATP-binding site, leading to the disruption of downstream signaling pathways involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: A parent compound with antiseptic and disinfectant properties.
6-Chloropyrimidine: A precursor used in the synthesis of various heterocyclic compounds.
Quinoline Derivatives: Compounds with diverse biological activities, including antimalarial and anticancer properties
Uniqueness
8-(6-Chloropyrimidin-4-yl)oxyquinoline is unique due to its combined structural features of quinoline and chloropyrimidine, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in drug discovery and materials science .
特性
分子式 |
C13H8ClN3O |
|---|---|
分子量 |
257.67 g/mol |
IUPAC名 |
8-(6-chloropyrimidin-4-yl)oxyquinoline |
InChI |
InChI=1S/C13H8ClN3O/c14-11-7-12(17-8-16-11)18-10-5-1-3-9-4-2-6-15-13(9)10/h1-8H |
InChIキー |
JZDRSPLWHABZOI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)OC3=CC(=NC=N3)Cl)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


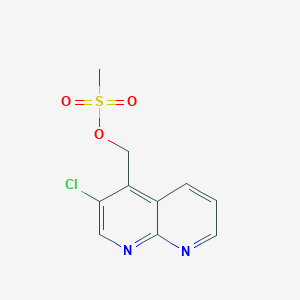
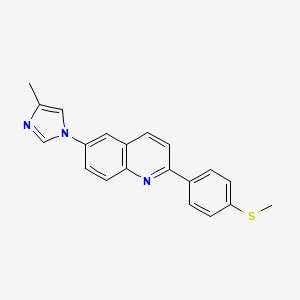
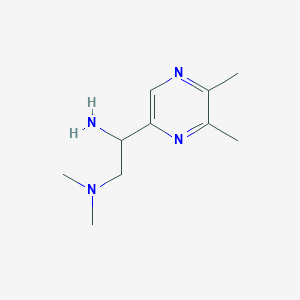
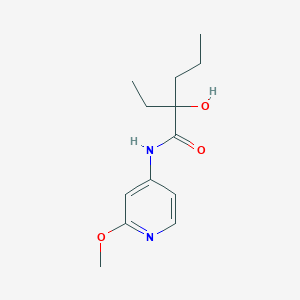
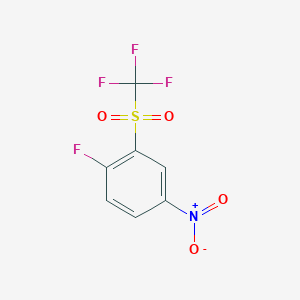
![7-[[2-[(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(4-methyl-5-sulfanylidenetetrazol-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13885830.png)
![4-[(4-Chlorophenyl)methoxy]-2,6-dimethylaniline](/img/structure/B13885837.png)


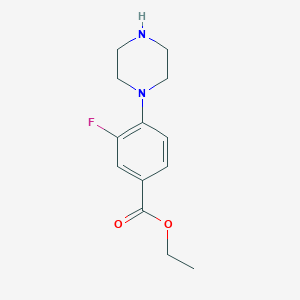

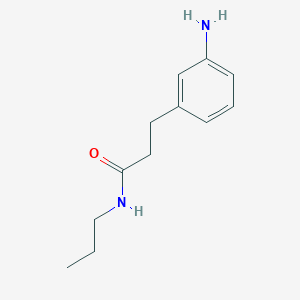
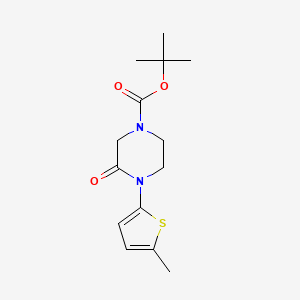
![4-amino-N-[6-methyl-1-(1,3-thiazol-2-ylamino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13885890.png)
